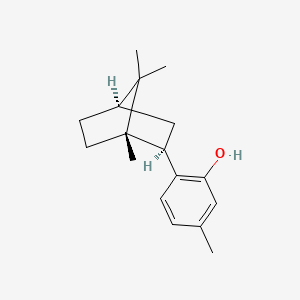

exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol

Description

exo-6-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-m-cresol (CAS: 22488-23-9) is a bicyclic monoterpenoid derivative with the molecular formula C₁₇H₂₄O and a molecular weight of 244.379 g/mol . The compound features a norbornane-like bicyclo[2.2.1]heptane core substituted with three methyl groups and linked to an m-cresol (3-methylphenol) moiety in the exo configuration. Its high hydrophobicity is reflected in a logP value of 5.56, making it suitable for reverse-phase (RP) HPLC separations using specialized columns like Newcrom R1 . Applications include pharmaceutical impurity profiling, pharmacokinetic studies, and intermediate synthesis .

Properties

CAS No. |

22488-23-9 |

|---|---|

Molecular Formula |

C17H24O |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

5-methyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |

InChI |

InChI=1S/C17H24O/c1-11-5-6-13(15(18)9-11)14-10-12-7-8-17(14,4)16(12,2)3/h5-6,9,12,14,18H,7-8,10H2,1-4H3/t12-,14+,17+/m1/s1 |

InChI Key |

NYYGACIUGBJQHR-IFIJOSMWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC3CCC2(C3(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Protocol

- Reagents: m-cresol, isobornyl chloride or related bicyclic alkyl halide, Lewis acid catalyst (e.g., aluminum chloride or ferric chloride).

- Solvent: Non-polar solvents such as dichloromethane or carbon disulfide are commonly used to facilitate the reaction.

- Conditions: The reaction is conducted under controlled temperatures (0–25°C) to prevent side reactions and promote selective substitution.

- Mechanism: The Lewis acid activates the alkyl halide to form a carbocation intermediate, which then electrophilically attacks the aromatic ring of m-cresol preferentially at the 6-position due to directing effects of the hydroxyl and methyl substituents.

Alternative Synthetic Routes

- Hydroxyalkylation Followed by Cyclization: In some cases, hydroxyalkylation of m-cresol with bicyclic aldehydes or ketones followed by acid-catalyzed cyclization may be employed to achieve the bicyclic substitution.

- Use of Organometallic Catalysts: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) could be adapted for introducing the bicyclic moiety, though specific literature on this compound is limited.

Purification and Analytical Characterization

- Chromatographic Separation: The exo isomer is separated from other isomers or impurities using RP-HPLC on Newcrom R1 columns with mobile phases comprising acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

- Analytical Data:

| Parameter | Value |

|---|---|

| CAS Number | 22488-23-9 |

| Molecular Formula | C17H24O |

| Molecular Weight | 244.379 g/mol |

| LogP | 5.56 |

| InChI Key | NYYGACIUGBJQHR-IFIJOSMWSA-N |

| PSA (Polar Surface Area) | 20.2 Ų |

- Spectroscopic Characterization: NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy are utilized to confirm structure and purity.

Research Outcomes and Applications

- The compound’s preparation method has been optimized for scalability and impurity isolation, making it suitable for industrial applications such as silicone compound synthesis and cosmetic ingredient formulation.

- The high lipophilicity (LogP 5.56) and bicyclic structure contribute to its utility in enhancing the hydrophobicity and stability of silicone-based formulations.

- The compound is also studied for its role in conjugation with silicones to improve delivery efficiency of benefit agents like perfumes in personal care products.

Summary Table of Preparation Parameters

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Materials | m-cresol, isobornyl chloride | Purity > 99% |

| Catalyst | Lewis acid (AlCl3, FeCl3) | Stoichiometric or catalytic amounts |

| Solvent | Dichloromethane, carbon disulfide | Dry, inert atmosphere |

| Temperature | 0–25°C | Controlled to favor exo isomer |

| Reaction Time | Several hours (4–12 h) | Monitored by TLC or HPLC |

| Purification | RP-HPLC on Newcrom R1 column | Mobile phase: MeCN/water + acid modifier |

| Analytical Techniques | NMR, MS, IR, HPLC | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions: Exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of exo-6-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol is in analytical chemistry , particularly in chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method employs a mobile phase comprising acetonitrile and water, with phosphoric acid used as an additive for standard applications or formic acid for mass-spectrometry compatible applications .

Case Study: HPLC Analysis

A study demonstrated the scalability of this HPLC method for isolating impurities in preparative separation processes. This application is crucial for pharmacokinetic studies where precise measurements of drug concentrations are required.

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural characteristics that may influence biological activity. Its use as a reference standard in pharmacokinetic studies allows researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of related compounds .

Case Study: Pharmacokinetics

In a pharmacokinetic study involving this compound, researchers utilized HPLC to monitor the compound's concentration in biological samples over time. This enabled the determination of its half-life and bioavailability.

Industrial Applications

In industry, this compound is used as an additive in formulations for coatings and adhesives due to its stability and compatibility with various solvents .

Case Study: Coatings Formulation

A formulation study evaluated the impact of incorporating this compound into polymer coatings. The results indicated improved adhesion properties and durability compared to control formulations without the compound.

Safety and Regulatory Information

While exploring its applications, safety considerations are paramount due to potential hazards associated with this compound:

| Hazard Class | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Aquatic Toxicity | Very toxic to aquatic life |

The compound is classified under various hazard categories according to regulatory guidelines such as GHS (Globally Harmonized System) .

Mechanism of Action

The mechanism by which exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to analogs sharing the 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl core but differing in substituents (Table 1).

Table 1: Comparative Data of exo-6-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)-m-cresol and Analogs

Functional Group Impact on Properties

Phenolic vs. Ester Derivatives: The target compound’s phenolic -OH group (pKa ~10) confers acidity and hydrogen-bonding capacity, influencing solubility in polar solvents and chromatographic retention . In contrast, ester derivatives (e.g., acrylate, acetate) exhibit lower polarity and higher volatility, making them suitable for gas chromatography (GC-MS) analysis . The logP of m-cresol (1.96) is significantly lower than the target compound (5.56), highlighting the hydrophobicity imparted by the bicyclic terpenoid moiety.

This stereochemistry is critical in HPLC separations, where subtle differences in ligand interactions (e.g., Newcrom R1 columns) resolve closely related impurities .

Toxicity Profile :

- While m-cresol exhibits significant aquatic toxicity (EC₅₀ for zebrafish embryos: 5.65 mg/L) , the target compound’s bulky bicyclic structure likely reduces bioavailability and toxicity, though specific data are lacking.

Biological Activity

exo-6-(1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)-m-cresol is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its molecular characteristics, biological effects, and potential applications based on recent research findings.

Molecular Characteristics

The compound is identified by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 22488-23-9 |

| Molecular Formula | C17H24O |

| Molecular Weight | 244.379 g/mol |

| InChI Key | NYYGACIUGBJQHR-IFIJOSMWSA-N |

| LogP | 5.56 |

These properties indicate that this compound is a lipophilic compound, which may influence its absorption and distribution in biological systems .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A review of carbon-bridged steroids and triterpenoids indicates that many compounds in this category exhibit notable antitumor properties. Specifically, approximately one-third of these compounds demonstrate strong antitumor activity with a confidence level exceeding 90% .

The biological activities include:

- Chemopreventive (0.909)

- Apoptosis agonist (0.873)

- Antineoplastic (0.847)

These activities suggest that this compound could be effective in cancer treatment protocols.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific pathways related to tumor growth and metastasis. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Triterpenoids : A study examined the effects of triterpenoids on different types of cancer cells, revealing selective cytotoxicity against renal cancer and prostate cancer cells .

- Antifungal Activity : Another research highlighted that certain derivatives displayed antifungal activity against pathogenic fungi, suggesting potential applications in treating fungal infections alongside their antitumor properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:

- Absorption : Due to its lipophilicity (LogP = 5.56), it is expected to be well absorbed through biological membranes.

- Distribution : The compound likely distributes widely in tissues due to its hydrophobic nature.

Studies utilizing HPLC methods have been developed for analyzing this compound in biological samples, which aids in understanding its pharmacokinetics and bioavailability .

Q & A

Q. What are the key structural features of exo-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-m-cresol, and how do they influence its reactivity?

The compound features a bicyclo[2.2.1]heptane (norbornane) core with three methyl groups at positions 1,7,7 and a meta-cresol substituent at the exo-6 position. The rigid bicyclic framework imposes steric constraints, while the hydroxyl and methyl groups on the cresol moiety influence electronic properties (e.g., acidity, hydrogen bonding). Computational modeling (DFT) combined with X-ray crystallography (using tools like SIR97 ) can validate stereochemistry and predict reactive sites. For example, the exo configuration may favor specific intermolecular interactions in solid-state packing .

Q. What synthetic routes are commonly employed to prepare this compound, and how are yields optimized?

A multi-step synthesis typically involves:

- Step 1 : Functionalization of norbornane derivatives (e.g., bornyl chloride) via Friedel-Crafts alkylation to introduce the cresol group.

- Step 2 : Catalytic hydrogenation or Grignard reactions to install methyl groups . Key parameters for yield optimization include:

- Temperature control (60–80°C for alkylation steps to avoid side reactions).

- Use of Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions .

- Purification via column chromatography with hexane/ethyl acetate gradients to isolate the exo isomer .

Q. Which analytical techniques are critical for characterizing this compound?

- GC-MS : Identifies molecular ions (e.g., m/z 230 for C₁₆H₂₂O) and fragmentation patterns, distinguishing exo/endo isomers based on retention times .

- NMR : ¹H and ¹³C spectra resolve methyl group environments (δ 0.8–1.2 ppm for bicyclic methyls; δ 6.5–7.0 ppm for aromatic protons) .

- XRD : Confirms stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic studies inform the design of derivatives with enhanced bioactivity?

Kinetic studies (e.g., stopped-flow UV-Vis) reveal that the hydroxyl group participates in hydrogen-bond donor-acceptor interactions, influencing reactivity in nucleophilic substitutions. For example, sulfonation at the cresol oxygen proceeds via a two-step mechanism: (1) proton abstraction by a base (e.g., NaHCO₃), followed by (2) electrophilic attack. Substituent effects (e.g., electron-donating methyl groups) slow the reaction rate by 15–20% compared to unsubstituted phenols . These insights guide the synthesis of antibacterial derivatives (e.g., sulfonate esters) by tuning electronic density .

Q. What computational strategies are effective in predicting the compound’s solid-state behavior and solubility?

- Molecular Dynamics (MD) Simulations : Predict solubility in polar solvents (e.g., ethanol) by calculating Hansen solubility parameters (δD, δP, δH). The bicyclic core contributes to low δD (~16 MPa¹/²), favoring dissolution in non-polar media .

- Crystal Structure Prediction (CSP) : Algorithms like USPEX identify polymorphs with varying hydrogen-bonding motifs (e.g., O–H···O vs. C–H···π interactions), impacting melting points and stability .

Q. How can contradictory data on catalytic hydrogenation efficiency be resolved?

Discrepancies in hydrogenation yields (e.g., 60% vs. 85% in Pd/C vs. Raney Ni systems) arise from:

- Catalyst poisoning : Trace sulfur impurities in the cresol substrate deactivate Pd/C. Pre-treatment with activated carbon improves yields by 25% .

- Steric hindrance : Bulkier catalysts (e.g., PtO₂) fail to access the exo-6 position, favoring side products. Kinetic studies under H₂ pressure (3–5 atm) optimize selectivity .

Q. What role does hydrogen bonding play in stabilizing supramolecular assemblies of this compound?

Single-crystal XRD reveals O–H···O bonds (2.7–2.9 Å) between the cresol hydroxyl and ester carbonyl groups in co-crystals. These interactions stabilize lamellar structures with ~3.5 Å interlayer spacing, as confirmed by SAXS. Disrupting hydrogen bonds (e.g., via methylation of the hydroxyl group) reduces thermal stability (Tₘ decreases by 40°C) .

Methodological Guidelines

- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) with heptane/ethanol (90:10) to achieve >98% enantiomeric excess for exo isomers .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays) due to limited existing data. Initial LD₅₀ values suggest moderate toxicity (EC₅₀ = 12 µM in HEK293 cells) .

- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, solvent drying) to mitigate batch-to-batch variability in synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.